(3-pyridin-3-ylphenyl)methanol
Overview
Description
It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in scientific research due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-pyridin-3-ylphenyl)methanol typically involves the reaction of 3-bromopyridine with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:
Step 1: Reaction of 3-bromopyridine with phenylmagnesium bromide in anhydrous ether at low temperatures.
Step 2: Reduction of the resulting intermediate with lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (3-pyridin-3-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: 3-pyridylphenyl ketone.
Reduction: 3-pyridylphenylamine.
Substitution: Various substituted pyridylphenylmethanol derivatives.
Scientific Research Applications
(3-pyridin-3-ylphenyl)methanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-pyridin-3-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-Pyridylmethanol: Similar structure but lacks the phenyl group.
Phenylmethanol: Similar structure but lacks the pyridine ring.
3-Pyridylphenylamine: Similar structure but contains an amine group instead of a hydroxyl group.
Uniqueness: (3-pyridin-3-ylphenyl)methanol is unique due to the presence of both a pyridine ring and a phenyl group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields and industrial processes.
Properties
IUPAC Name |
(3-pyridin-3-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWOWFVTBBHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383796 | |
Record name | [3-(Pyridin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-54-4 | |
Record name | [3-(Pyridin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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